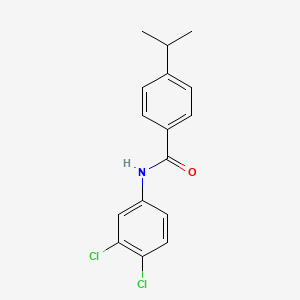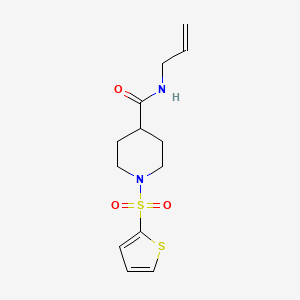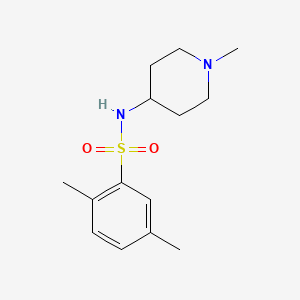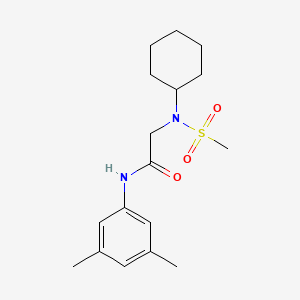![molecular formula C17H18N2O4 B5794822 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)
4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as MPACI, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes involved in cellular processes. 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and provide analgesic effects. 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has also been shown to exhibit antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide. One of the areas of interest is the development of more efficient synthesis methods for 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide and its potential application in the treatment of various diseases. The development of more soluble derivatives of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide could also be explored to overcome its limitations in lab experiments.
Synthesemethoden
The synthesis of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves the reaction between 4-methoxybenzenecarboximidamide and 3-methylphenoxyacetic anhydride in the presence of a catalyst. The reaction yields 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide as a white crystalline solid with a melting point of 178-180°C.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-4-3-5-15(10-12)22-11-16(20)23-19-17(18)13-6-8-14(21-2)9-7-13/h3-10H,11H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIMPGKRFCJMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)
![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)
![5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)



![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)



![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)